Lipophilicity Differentiation: LogP 2.2 for 3-Chloropropanamide Confers Distinct Partitioning Versus Higher LogP Ortho-Chloro (2.28) and Non-Halogenated (2.95) Analogs
The computed octanol–water partition coefficient (XLogP3) of 3-chloro-N-(2-isopropylphenyl)propanamide is 2.2, as reported by PubChem based on XLogP3 3.0 calculations [1]. This value is numerically lower than the LogP of the ortho-chloro positional isomer (2-chloro-N-(2-isopropylphenyl)propanamide, CAS 949393-01-5), which is reported as LogP 2.28 by Hit2Lead , and substantially lower than the non-halogenated analog N-(2-isopropylphenyl)propanamide (LogP 2.95) . The 0.08 LogP unit reduction relative to the ortho-chloro isomer, though modest, reflects the altered polar surface distribution arising from the shift of the chloro substituent from the α-carbon to the β-carbon of the propanamide chain, which modifies hydrogen bond acceptor geometry and solvent-accessible surface area.
| Evidence Dimension | Lipophilicity (computed LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 2-Chloro-N-(2-isopropylphenyl)propanamide (CAS 949393-01-5): LogP = 2.28; N-(2-isopropylphenyl)propanamide (CAS not specified): LogP = 2.95 |
| Quantified Difference | ΔLogP = −0.08 (vs. ortho-chloro analog); ΔLogP = −0.75 (vs. non-halogenated analog) |
| Conditions | Computed values: XLogP3 3.0 for target [1]; Hit2Lead reported LogP for comparator ; Hit2Lead reported LogP for non-halogenated analog |
Why This Matters
Even modest LogP differences (~0.1 unit) correlate with measurable shifts in membrane permeability, plasma protein binding, and metabolic clearance, making the 3-chloro derivative a distinct physicochemical entity for lead optimization libraries requiring fine-tuned lipophilicity.
- [1] PubChem. (2025). Compound Summary for CID 5151187: 3-Chloro-N-(2-isopropylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5151187 View Source
